propan-2-yl (2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate
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Overview
Description
Propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorophenoxyethyl Group: The chlorophenoxyethyl group is introduced via nucleophilic substitution reactions using 2-chlorophenol and an appropriate alkylating agent.
Attachment of Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiourea or similar reagents.
Esterification: The final step involves esterification of the benzimidazole derivative with propan-2-ol in the presence of an acid catalyst.
Chemical Reactions Analysis
Propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Scientific Research Applications
Propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Propan-2-yl 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, benzimidazole, lacks the additional functional groups present in the target compound, resulting in different biological activities.
Mebendazole: A well-known benzimidazole derivative used as an anthelmintic, mebendazole has a different substitution pattern, leading to its specific antiparasitic activity.
Albendazole: Another anthelmintic benzimidazole, albendazole, also differs in its substitution pattern and is used to treat parasitic worm infestations.
Properties
Molecular Formula |
C20H21ClN2O3S |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
propan-2-yl 2-[2-[2-(2-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C20H21ClN2O3S/c1-14(2)26-19(24)13-23-17-9-5-4-8-16(17)22-20(23)27-12-11-25-18-10-6-3-7-15(18)21/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
KLGLSYSIRMUJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
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